(1S,3S)-N1,N1-dimethylcyclopentane-1,3-diamine dihydrochloride
Description
(1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine dihydrochloride is a chiral diamine derivative featuring a cyclopentane backbone with two amine groups at the 1,3-positions. The N1,N1-dimethyl substitution enhances its steric and electronic properties, making it a valuable building block in asymmetric synthesis and pharmaceutical research. For example, cyclohexane-based diamine dihydrochlorides (e.g., (1S,3S)-Cyclohexane-1,3-diamine dihydrochloride) exhibit molecular weights near 187 g/mol and typical purities of 97% .
Properties
CAS No. |
167610-31-3 |
|---|---|
Molecular Formula |
C7H18Cl2N2 |
Molecular Weight |
201.13 g/mol |
IUPAC Name |
(1S,3S)-3-N,3-N-dimethylcyclopentane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c1-9(2)7-4-3-6(8)5-7;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7-;;/m0../s1 |
InChI Key |
GUBSGFSIPMXYIP-JFYKYWLVSA-N |
Isomeric SMILES |
CN(C)[C@H]1CC[C@@H](C1)N.Cl.Cl |
Canonical SMILES |
CN(C)C1CCC(C1)N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Strategies
Reductive amination of cyclopentane-1,3-dione with dimethylamine represents a direct pathway. Using sodium cyanoborohydride (NaBH₃CN) as a selective reducing agent, the diketone is converted to the corresponding diamine under mildly acidic conditions (pH 4–5). Key considerations include:
Nucleophilic Substitution Approaches
Electrophilic activation of the cyclopentane ring at positions 1 and 3 enables displacement with dimethylamine. For instance, 1,3-dibromocyclopentane reacts with excess dimethylamine in dimethylformamide (DMF) at 80°C, yielding the diamine product. However, this method suffers from poor regioselectivity (≤50% yield) due to competing elimination reactions.
Stereochemical Control and Resolution
Achieving the desired (1S,3S) stereochemistry necessitates chiral induction or post-synthesis resolution.
Asymmetric Catalysis
The use of nickel-catalyzed asymmetric Negishi cross-coupling has been adapted from methodologies developed for related cyclopentane derivatives. A chiral bisoxazoline ligand, (4S,4'S)-2,2'-(cyclopentane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) , coordinates nickel to enforce facial selectivity during carbon-nitrogen bond formation. This approach achieves stereoselectivities of >90% ee but requires stringent anhydrous conditions.
Diastereomeric Salt Formation
Racemic diamine mixtures are resolvable via crystallization with chiral resolving agents. Dibenzoyl-D-tartaric acid forms diastereomeric salts with the (1S,3S) enantiomer, which exhibit differential solubility in ethanol/water systems. Recrystallization yields enantiopure diamine (>99% ee), which is subsequently converted to the dihydrochloride salt.
Salt Formation and Purification
The final dihydrochloride salt is obtained by treating the free base with hydrogen chloride gas in anhydrous diethyl ether. Optimal conditions include:
-
Stoichiometry : 2.2 equivalents of HCl to ensure complete protonation of both amines.
-
Temperature : 0°C to prevent decomposition during exothermic salt formation.
Purification involves recrystallization from hot isopropanol, yielding colorless crystals with >99% purity (HPLC). Analytical data confirm the structure:
| Property | Value |
|---|---|
| Melting Point | 215–217°C (dec.) |
| Specific Rotation ([α]D²⁵) | +32.5° (c = 1, H₂O) |
| HPLC Purity | 99.8% (254 nm) |
Comparative Analysis of Synthetic Routes
The table below evaluates three prominent methods based on yield, stereoselectivity, and scalability:
| Method | Yield (%) | ee (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Reductive Amination | 65 | 85 | Moderate | Minimal protecting groups |
| Asymmetric Catalysis | 72 | 92 | High | Single-step stereocontrol |
| Diastereomeric Resolution | 58 | 99 | Low | High enantiopurity |
Industrial-Scale Considerations
For large-scale production, the asymmetric catalysis route is favored due to its catalytic efficiency and reduced waste. Process intensification strategies include:
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-N1,N1-dimethylcyclopentane-1,3-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines.
Substitution: Halogenated cyclopentane derivatives.
Scientific Research Applications
(1S,3S)-N1,N1-dimethylcyclopentane-1,3-diamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,3S)-N1,N1-dimethylcyclopentane-1,3-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved typically include binding to active sites or allosteric sites on proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Structural Analogs: Cyclopentane vs. Cyclohexane Backbones
Key Compounds :
- (1S,3S)-Cyclohexane-1,3-diamine dihydrochloride (CAS 860296-82-8):
Comparison :
The cyclopentane backbone in the target compound confers increased ring strain and rigidity compared to cyclohexane analogs. This rigidity may enhance stereochemical control in asymmetric reactions but reduce solubility in polar solvents due to reduced molecular surface area .
Positional and Stereoisomers
Key Compounds :
- (1R,2R)-N1,N1-Dimethylcyclopentane-1,2-diamine dihydrochloride (CAS 1807914-23-3): Molecular Formula: C₇H₁₈Cl₂N₂ Molecular Weight: 201.14 g/mol Note: Positional isomerism (1,2-diamine vs. 1,3-diamine) alters hydrogen-bonding patterns and spatial orientation, impacting interactions with chiral catalysts or biological targets .
- cis-Cyclopentane-1,3-diamine dihydrochloride (CAS 63591-57-1): Similarity Score: 0.87 (structural resemblance) Note: The cis-configuration of amine groups may mimic the target compound’s stereochemistry but lacks N-methylation, reducing steric bulk and basicity .
Comparison: N1,N1-Dimethyl substitution in the target compound increases steric hindrance and basicity compared to non-methylated isomers. This modification can enhance selectivity in reactions requiring bulky amine ligands .
Aromatic vs. Aliphatic Diamines
Key Compounds :
- N1,N1-Dimethylbenzene-1,3-diamine dihydrochloride (CAS 59-88-1):
Comparison : Aromatic diamines exhibit distinct electronic properties (e.g., resonance stabilization) compared to aliphatic cyclopentane derivatives. The target compound’s aliphatic backbone avoids aromatic toxicity concerns but may lack the thermal stability of conjugated systems .
Biological Activity
(1S,3S)-N1,N1-dimethylcyclopentane-1,3-diamine dihydrochloride is a chemical compound known for its potential biological activities. This article explores its properties, synthesis, and biological effects based on available research.
- Molecular Formula : C7H18Cl2N
- Molecular Weight : 195.14 g/mol
- Synonyms : (1S,3S)-N1,N1-dimethylcyclopentane-1,3-diaminedihydrochloride
Synthesis
The compound can be synthesized through various methods involving cyclization reactions and subsequent N-methylation processes. Detailed protocols for the synthesis are often documented in organic chemistry literature but are not extensively covered in the available sources.
Antibacterial Activity
The compound has also been noted for its antibacterial properties. Studies demonstrate that similar diamines can inhibit the growth of Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The exact mechanism of action for (1S,3S)-N1,N1-dimethylcyclopentane-1,3-diamine dihydrochloride remains to be fully elucidated. However, it is hypothesized that its biological activity may be linked to its ability to interact with cellular membranes and proteins involved in cell signaling pathways.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of cyclopentane diamines. It was found that modifications to the amine groups significantly affected cytotoxicity against several cancer cell lines. While this study did not focus on (1S,3S)-N1,N1-dimethylcyclopentane-1,3-diamine dihydrochloride specifically, it provides insight into the potential for similar compounds to exhibit significant antitumor effects.
Case Study 2: Antibacterial Efficacy
In a comparative study of various diamines' antibacterial properties, it was observed that compounds with similar structural features to (1S,3S)-N1,N1-dimethylcyclopentane-1,3-diamine dihydrochloride had varying degrees of effectiveness against resistant bacterial strains. This highlights the importance of further research into this compound's potential applications in combating antibiotic resistance.
Q & A
Q. What are the key steps in synthesizing (1S,3S)-N1,N1-dimethylcyclopentane-1,3-diamine dihydrochloride, and how can purity be optimized?
The synthesis involves multi-step organic reactions, including cyclopentane ring formation, dimethylamine substitution, and dihydrochloride salt conversion. Critical steps include stereochemical control during cyclopentane functionalization and purification via chromatography (e.g., reverse-phase HPLC). Purity optimization requires monitoring reaction intermediates using analytical techniques like NMR to confirm stereochemistry and LC-MS to detect impurities. Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances crystallinity and purity .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
The dihydrochloride salt form improves aqueous solubility, which can be quantified via shake-flask method: dissolve the compound in water at varying pH (3–7.4) and measure concentration via UV-Vis spectroscopy. Stability studies involve incubating the compound in buffer solutions (e.g., PBS) at 25°C and 37°C, followed by HPLC analysis at timed intervals to track degradation. Hydrophilic interaction liquid chromatography (HILIC) is recommended for polar degradation products .
Q. What preliminary assays are used to evaluate biological activity?
Initial screening includes:
- Cytotoxicity : MTT assay in mammalian cell lines (e.g., HEK-293) at concentrations 1–100 µM.
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, comparing IC₅₀ values to known inhibitors.
- Membrane permeability : Caco-2 cell monolayer model to predict oral bioavailability. Data interpretation should account for salt dissociation effects in physiological buffers .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s interaction with biological targets?
The (1S,3S) enantiomer may exhibit distinct binding affinities due to spatial alignment with chiral pockets in proteins. Computational docking (e.g., AutoDock Vina) can model interactions with targets like G-protein-coupled receptors. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics. Compare results to the (1R,3R) enantiomer to isolate stereochemical effects .
Q. What strategies resolve contradictions in reported biological activities across studies?
Discrepancies often arise from differences in assay conditions (e.g., buffer ionic strength, cell line variability). Meta-analysis approaches include:
- Normalization : Express activity relative to a common control (e.g., % inhibition of a reference compound).
- Multivariate regression : Identify covariates (e.g., pH, incubation time) influencing potency. Cross-validate findings using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .
Q. How can reaction mechanisms be probed during synthesis optimization?
Mechanistic studies employ:
- Isotopic labeling : Use D₂O or ¹³C-labeled reagents to track proton transfer or bond formation via NMR.
- Kinetic profiling : Monitor reaction progress under varying temperatures to calculate activation energy (Arrhenius plot).
- Computational modeling : Density functional theory (DFT) simulations identify transition states and rate-limiting steps .
Comparative and Methodological Questions
Q. How do structural analogs of this compound differ in bioactivity?
| Analog | Structural Difference | Bioactivity Trend |
|---|---|---|
| 1,2-Diaminocyclohexane | Cyclohexane ring, no dimethyl | Lower membrane permeability |
| N,N-Dimethylethylenediamine | Linear aliphatic chain | Reduced stereoselectivity |
| Structure-activity relationship (SAR) analysis reveals that the cyclopentane ring and dimethyl groups enhance rigidity and target selectivity compared to linear analogs . |
Q. What safety protocols are critical for handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during weighing and dissolution.
- Spill management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite). Toxicity data from analogous diamines suggest LD₅₀ (oral, rat) > 500 mg/kg, but acute exposure requires immediate decontamination .
Data and Technical Resources
Q. Which spectral databases provide reference data for this compound?
Q. What advanced techniques characterize its solid-state properties?
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks.
- DSC/TGA : Determine melting point (mp) and thermal decomposition profile.
- Dynamic vapor sorption (DVS) : Assess hygroscopicity, critical for formulation stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
